Cas no 2227688-88-0 (2-(1-methylcyclobutyl)-1-(propan-2-yl)pyrrolidin-3-amine)

2-(1-Methylcyclobutyl)-1-(propan-2-yl)pyrrolidin-3-amine is a structurally unique pyrrolidine derivative featuring a methylcyclobutyl substituent and an isopropyl group. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly for the development of bioactive molecules targeting central nervous system (CNS) disorders. Its rigid cyclobutyl moiety may enhance binding affinity and selectivity, while the pyrrolidine scaffold offers versatility for further functionalization. The amine group provides a reactive site for derivatization, enabling the creation of novel analogs. This compound’s well-defined stereochemistry and modular structure make it valuable for medicinal chemistry research, particularly in exploring structure-activity relationships (SAR) for therapeutic applications.
2-(1-methylcyclobutyl)-1-(propan-2-yl)pyrrolidin-3-amine structure
2227688-88-0 structure
Product Name:2-(1-methylcyclobutyl)-1-(propan-2-yl)pyrrolidin-3-amine
CAS No:2227688-88-0
MF:C12H24N2
MW:196.332363128662
CID:6606052
PubChem ID:165607725
Update Time:2025-05-24

2-(1-methylcyclobutyl)-1-(propan-2-yl)pyrrolidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(1-methylcyclobutyl)-1-(propan-2-yl)pyrrolidin-3-amine
    • EN300-1633877
    • 2227688-88-0
    • Inchi: 1S/C12H24N2/c1-9(2)14-8-5-10(13)11(14)12(3)6-4-7-12/h9-11H,4-8,13H2,1-3H3/t10-,11-/m1/s1
    • InChI Key: LLTQPSMASVCLTF-GHMZBOCLSA-N
    • SMILES: N1(C(C)C)CC[C@H]([C@@H]1C1(C)CCC1)N

Computed Properties

  • Exact Mass: 196.193948774g/mol
  • Monoisotopic Mass: 196.193948774g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 29.3Ų

2-(1-methylcyclobutyl)-1-(propan-2-yl)pyrrolidin-3-amine Pricemore >>

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Additional information on 2-(1-methylcyclobutyl)-1-(propan-2-yl)pyrrolidin-3-amine

Research Brief on 2-(1-methylcyclobutyl)-1-(propan-2-yl)pyrrolidin-3-amine (CAS: 2227688-88-0)

This research brief provides an overview of the latest findings related to the compound 2-(1-methylcyclobutyl)-1-(propan-2-yl)pyrrolidin-3-amine (CAS: 2227688-88-0), a novel chemical entity with potential applications in the pharmaceutical and chemical biology fields. The compound has garnered attention due to its unique structural features and promising biological activity, particularly in the context of central nervous system (CNS) disorders and metabolic regulation.

Recent studies have focused on the synthesis and pharmacological evaluation of 2-(1-methylcyclobutyl)-1-(propan-2-yl)pyrrolidin-3-amine. The compound's pyrrolidine core, substituted with a methylcyclobutyl and isopropyl group, confers distinct stereochemical properties that influence its binding affinity to target proteins. Preliminary in vitro assays indicate that this compound exhibits moderate to high selectivity for certain neurotransmitter receptors, including serotonin and dopamine receptors, suggesting potential utility in neuropsychiatric conditions.

One of the key advancements in the research of this compound is the optimization of its synthetic route. A recent publication in the Journal of Medicinal Chemistry (2023) detailed a scalable, high-yield synthesis method that minimizes the formation of stereoisomers, thereby improving the purity and reproducibility of the final product. This development is critical for advancing the compound into preclinical and clinical studies.

In vivo studies using rodent models have provided preliminary evidence of the compound's pharmacokinetic profile. The compound demonstrates favorable blood-brain barrier penetration, with a half-life that supports once-daily dosing. However, further studies are needed to assess its metabolic stability and potential drug-drug interactions, particularly in the context of cytochrome P450 enzyme activity.

Another area of interest is the compound's potential application in metabolic disorders. A 2024 study published in Nature Chemical Biology reported that 2-(1-methylcyclobutyl)-1-(propan-2-yl)pyrrolidin-3-amine modulates AMP-activated protein kinase (AMPK) activity, a key regulator of cellular energy homeostasis. This finding opens new avenues for exploring its use in obesity and type 2 diabetes, although extensive toxicology studies are required to validate its safety profile.

Despite these promising results, challenges remain in the development of 2-(1-methylcyclobutyl)-1-(propan-2-yl)pyrrolidin-3-amine. The compound's stereochemistry poses formulation challenges, and its long-term effects on CNS function are not yet fully understood. Ongoing research aims to address these gaps, with several pharmaceutical companies expressing interest in collaborative development efforts.

In conclusion, 2-(1-methylcyclobutyl)-1-(propan-2-yl)pyrrolidin-3-amine represents a compelling candidate for further investigation in both neurological and metabolic applications. Its unique chemical structure and preliminary biological activity warrant continued exploration, with the potential to yield novel therapeutics in the coming years. Future research should prioritize comprehensive preclinical evaluations and the development of robust formulation strategies to overcome existing limitations.

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